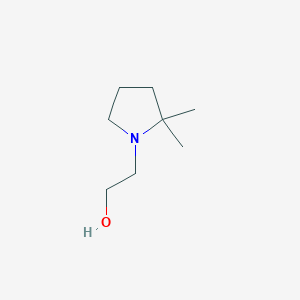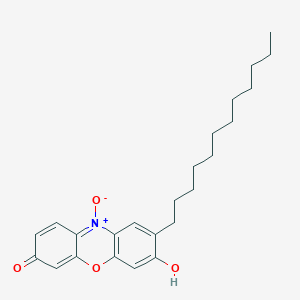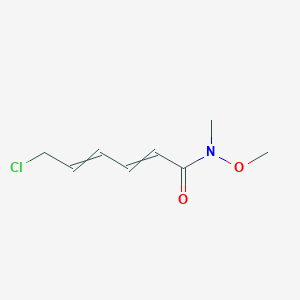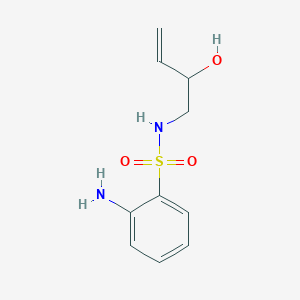![molecular formula C13H14OS2 B14195047 2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde CAS No. 918882-55-0](/img/structure/B14195047.png)
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine: is a heterocyclic compound containing a tetrazine ring
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde: is an organic compound featuring a benzaldehyde core substituted with two prop-2-en-1-ylsulfanyl groups
Méthodes De Préparation
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
The synthesis of N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the tetrazine ring.
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
The preparation of this compound involves the reaction of 2,6-dichlorobenzaldehyde with prop-2-en-1-ylthiol in the presence of a base. The reaction is typically carried out under inert conditions to prevent oxidation .
Analyse Des Réactions Chimiques
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
This compound can participate in several types of reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic substitution reactions.
Applications De Recherche Scientifique
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
Medicinal Chemistry: As a scaffold for drug development.
Materials Science: In the synthesis of novel materials with unique properties.
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
This compound is used in:
Organic Synthesis: As an intermediate in the synthesis of complex molecules.
Materials Science: In the development of new materials with specific functionalities.
Mécanisme D'action
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
The mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways depend on the specific application and target.
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
The mechanism of action involves the formation of reactive intermediates that can interact with other molecules, leading to desired chemical transformations .
Comparaison Avec Des Composés Similaires
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
Similar compounds include other tetrazine derivatives, which may have different substituents but share the tetrazine core. These compounds can have varying biological and chemical properties.
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
Similar compounds include other benzaldehyde derivatives with different substituents. The unique combination of prop-2-en-1-ylsulfanyl groups distinguishes this compound from others, providing specific reactivity and applications .
Propriétés
Numéro CAS |
918882-55-0 |
|---|---|
Formule moléculaire |
C13H14OS2 |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
2,6-bis(prop-2-enylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C13H14OS2/c1-3-8-15-12-6-5-7-13(11(12)10-14)16-9-4-2/h3-7,10H,1-2,8-9H2 |
Clé InChI |
DKYZCZLJDGBGSD-UHFFFAOYSA-N |
SMILES canonique |
C=CCSC1=C(C(=CC=C1)SCC=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14194966.png)
![4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine](/img/structure/B14194970.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B14194982.png)

![lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane](/img/structure/B14194988.png)

![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate](/img/structure/B14194999.png)
![Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14195003.png)
![1-[(3-Fluorophenyl)methyl]-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14195018.png)
![2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14195025.png)


![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)
